

An In-depth Technical Guide to 3-(4-Isopropoxypyhenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Isopropoxypyhenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Isopropoxypyhenyl)propanoic acid, with the CAS number 79669-11-7, is a substituted aromatic carboxylic acid. Its structural architecture, featuring a propanoic acid moiety attached to an isopropoxy-substituted benzene ring, places it within the broader class of arylpropanoic acid derivatives. This class is of significant interest in medicinal chemistry and drug discovery due to the well-established therapeutic activities of many of its members, including prominent non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of **3-(4-Isopropoxypyhenyl)propanoic acid**, consolidating available technical data on its synthesis, potential biological activities, and analytical characterization. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

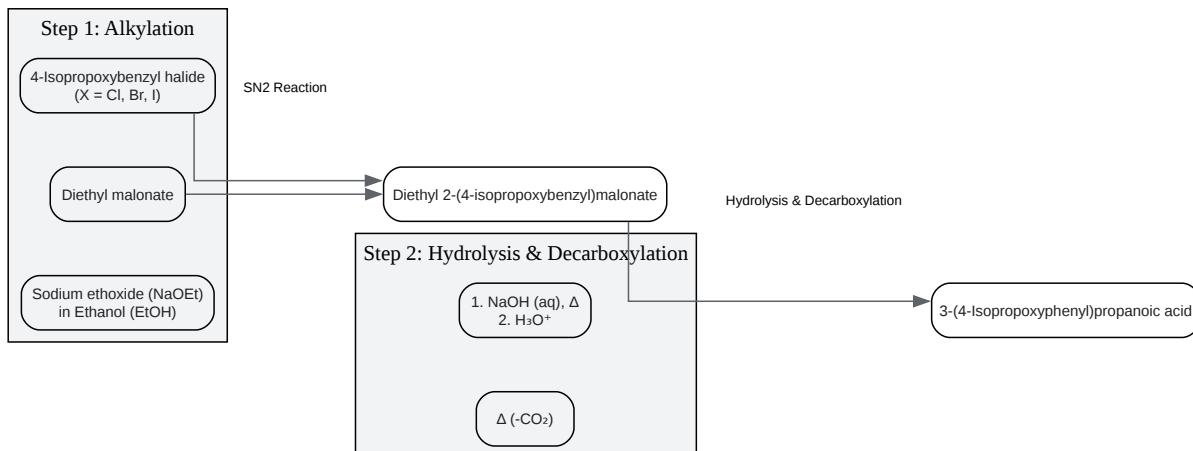
Property	Value	Source
CAS Number	79669-11-7	Internal Database
Molecular Formula	C ₁₂ H ₁₆ O ₃	Internal Database
Molecular Weight	208.25 g/mol	Internal Database
IUPAC Name	3-(4-prop-2-yloxyphenyl)propanoic acid	Internal Database
Appearance	White to off-white solid (predicted)	Inferred from related compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.	Inferred from structural analogs

Synthesis of 3-(4-Isopropoxypyhenyl)propanoic Acid

While specific literature detailing the synthesis of **3-(4-Isopropoxypyhenyl)propanoic acid** is not readily available, established organic synthesis methodologies for structurally related compounds can be applied. A plausible and efficient synthetic strategy is the Malonic Ester Synthesis.^{[1][2][3][4]} This versatile method allows for the formation of carboxylic acids from alkyl halides.

Proposed Synthetic Pathway: Malonic Ester Synthesis

This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.



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Caption: Proposed malonic ester synthesis of the target compound.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
- To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.
- After the addition is complete, add 4-isopropoxybenzyl halide (chloride or bromide) to the reaction mixture. The synthesis of 4-isopropoxybenzaldehyde, a precursor to the benzyl halide, can be achieved through the Williamson ether synthesis from 4-hydroxybenzaldehyde and an isopropyl halide.[5]

- Reflux the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
- Cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and extract the product, diethyl 2-(4-isopropoxybenzyl)malonate, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation

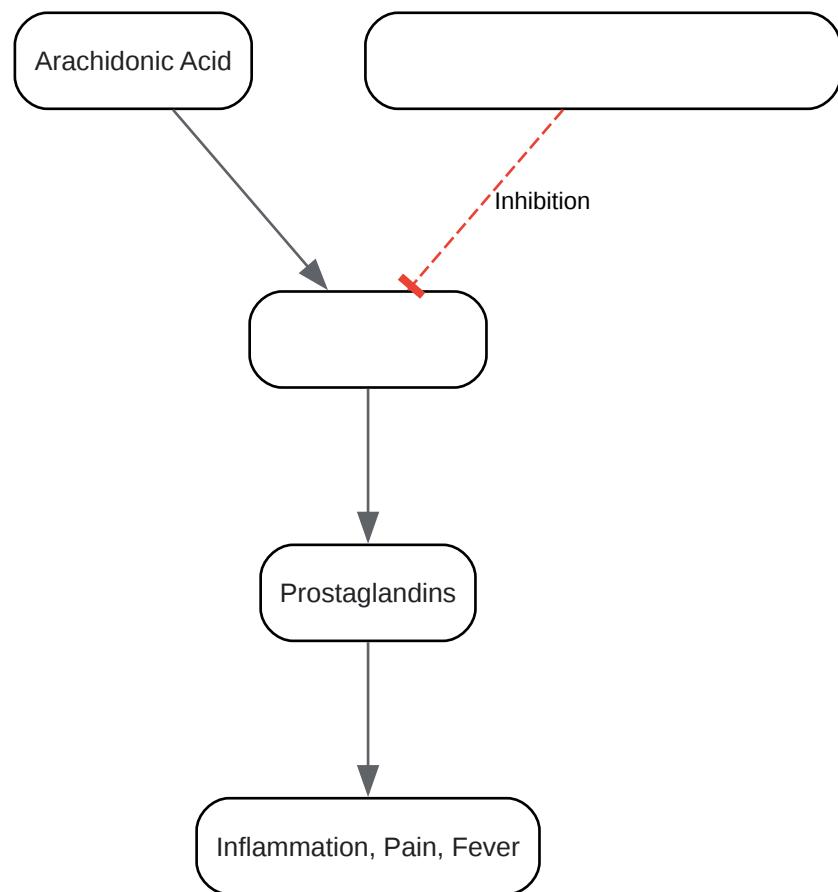
- To the crude diethyl 2-(4-isopropoxybenzyl)malonate, add an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups to carboxylates.
- After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic.
- Gently heat the acidified solution to induce decarboxylation, which results in the formation of **3-(4-Isopropoxyphenyl)propanoic acid**. The evolution of carbon dioxide gas will be observed.
- Cool the reaction mixture and extract the final product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be further purified by recrystallization or column chromatography to yield pure **3-(4-Isopropoxyphenyl)propanoic acid**.

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of **3-(4-Isopropoxyphenyl)propanoic acid** is limited in publicly available literature. However, based on its structural similarity to other well-characterized arylpropanoic acid derivatives, we can infer its potential pharmacological profile.

Anti-inflammatory and Analgesic Activity

Arylpropanoic acids are a cornerstone of anti-inflammatory therapy.^{[6][7][8]} Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.^[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is highly probable that **3-(4-Isopropoxyphenyl)propanoic acid** exhibits similar inhibitory activity against COX enzymes.



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Caption: Postulated mechanism via COX enzyme inhibition.

Anticancer Activity

Recent research has highlighted the potential of arylpropanoic acid derivatives as anticancer agents.[\[9\]](#)[\[10\]](#)[\[11\]](#) Studies on similar compounds have shown cytotoxicity against various cancer cell lines, including breast cancer.[\[12\]](#)[\[13\]](#) The proposed mechanisms often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation. Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer and antioxidant properties.[\[9\]](#)[\[11\]](#)

Other Potential Activities

Given the diverse biological roles of related compounds, **3-(4-Isopropoxyphenyl)propanoic acid** could also be investigated for other activities, such as:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some structurally related compounds are known to inhibit FAAH, an enzyme that degrades endocannabinoids.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Inhibition of FAAH can lead to analgesic and anxiolytic effects.
- Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors involved in the regulation of metabolism. Agonism of these receptors is a therapeutic strategy for metabolic disorders.

Analytical Methods

The characterization and quantification of **3-(4-Isopropoxyphenyl)propanoic acid** can be achieved using standard analytical techniques employed for similar aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of arylpropanoic acids.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

A Proposed HPLC Method:

- Column: A reversed-phase C18 column is typically suitable for separating aromatic compounds.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[\[20\]](#)[\[22\]](#)

- Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 220-280 nm) is a common approach.[23]
- Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.
- Temperature: Column temperature can be maintained at ambient or slightly elevated temperatures (e.g., 25-40 °C) to ensure reproducible retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. [24][25][26]

- ^1H NMR: The proton NMR spectrum of **3-(4-Isopropoxyphenyl)propanoic acid** would be expected to show characteristic signals for the aromatic protons, the protons of the propanoic acid chain, and the protons of the isopropoxy group. The chemical shifts and coupling patterns would provide definitive structural confirmation.
- ^{13}C NMR: The carbon-13 NMR spectrum would complement the ^1H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[27]

- Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be suitable.
- Expected Ion: In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ would be the expected parent ion.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-(4-Isopropoxyphenyl)propanoic acid** is not widely available, general safety precautions for handling aromatic carboxylic acids should be

followed.[28][29][30][31][32] Based on data for structurally similar compounds, it may cause skin and eye irritation.[28][31]

General Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Toxicological Profile: The toxicological properties of **3-(4-Isopropoxyphenyl)propanoic acid** have not been extensively studied. However, studies on related aromatic compounds suggest that toxicity can vary depending on the specific substituents and their positions on the aromatic ring.[33][34][35][36][37] It is prudent to treat this compound as potentially hazardous until comprehensive toxicological data is available.

Conclusion

3-(4-Isopropoxyphenyl)propanoic acid represents a molecule of interest for further investigation within the realm of drug discovery and development. Its structural relationship to a class of compounds with proven therapeutic value suggests a high potential for biological activity. This technical guide has provided a framework for its synthesis, outlined its potential pharmacological profile based on established scientific principles, and detailed appropriate analytical methods for its characterization. As with any research chemical, it is imperative that further experimental studies be conducted to fully elucidate its properties and potential applications. This document serves as a starting point for such endeavors, encouraging and enabling continued exploration in this promising area of medicinal chemistry.

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